2-(piperidine-1-carbonylamino)benzoic Acid

Catalog No.
S3020828
CAS No.
164653-25-2
M.F
C13H16N2O3
M. Wt
248.282
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(piperidine-1-carbonylamino)benzoic Acid

CAS Number

164653-25-2

Product Name

2-(piperidine-1-carbonylamino)benzoic Acid

IUPAC Name

2-(piperidine-1-carbonylamino)benzoic acid

Molecular Formula

C13H16N2O3

Molecular Weight

248.282

InChI

InChI=1S/C13H16N2O3/c16-12(17)10-6-2-3-7-11(10)14-13(18)15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-9H2,(H,14,18)(H,16,17)

InChI Key

LAOQHTNEOFCCIC-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)NC2=CC=CC=C2C(=O)O

solubility

not available

Scientific databases like PubChem [] and the DrugBank [] provide entries for the compound, but details on its research applications are limited.

  • Development of Novel Ligands: The presence of the piperidine and carboxylic acid functional groups suggests the molecule's potential as a scaffold for designing new ligands that can interact with specific biological targets.
  • Exploration in Medicinal Chemistry: The structure incorporates an amide bond, a common functional group in many bioactive molecules. This feature might be of interest for researchers exploring new therapeutic agents.

2-(piperidine-1-carbonylamino)benzoic Acid, with the molecular formula C13_{13}H16_{16}N2_2O3_3, is an organic compound that features a benzoic acid structure modified by the introduction of a piperidine-1-carbonylamino group. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural properties, which allow for various

  • Oxidation: The compound can be oxidized to yield benzoic acid derivatives, utilizing oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the carbonyl group to an alcohol group, often using lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: The piperidine moiety can be substituted with different functional groups, allowing for the synthesis of diverse derivatives.

These reactions highlight the compound's versatility as a building block in organic synthesis.

Research indicates that 2-(piperidine-1-carbonylamino)benzoic Acid exhibits potential biological activities, including:

  • Antimicrobial Properties: Studies suggest it may possess activity against various microbial strains.
  • Anticancer Activity: Preliminary research has indicated possible effects on cancer cell lines, warranting further investigation into its mechanisms of action and therapeutic potential.

The biological activity is largely attributed to its interaction with specific molecular targets, which may include enzymes and receptors involved in disease pathways.

The synthesis of 2-(piperidine-1-carbonylamino)benzoic Acid typically involves:

  • Reaction of Benzoic Acid Derivatives: The process often begins with benzoic acid derivatives reacting with piperidine and carbonylating agents.
  • Use of Phosgene: A common method includes the use of phosgene under controlled conditions to form the piperidine-1-carbonylamino group, which is then attached to the benzoic acid core.
  • Purification Steps: Following synthesis, purification methods such as recrystallization or chromatography are employed to achieve high purity and yield.

Industrial production may adapt these methods for larger-scale synthesis, optimizing conditions for efficiency.

2-(piperidine-1-carbonylamino)benzoic Acid has several applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the preparation of more complex organic molecules.
  • Medicinal Chemistry: Ongoing research explores its potential as a therapeutic agent for various diseases.
  • Material Science: The compound is being investigated for its role in developing new materials with specific properties .

These applications underscore its significance in both academic research and industrial contexts.

The interactions of 2-(piperidine-1-carbonylamino)benzoic Acid with biological systems are an area of active research. Its mechanism of action likely involves modulation of enzyme activity and cellular signaling pathways. Understanding these interactions is crucial for elucidating its potential therapeutic effects and guiding future drug development efforts .

Several compounds share structural similarities with 2-(piperidine-1-carbonylamino)benzoic Acid. Notable examples include:

  • 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic Acid: This compound incorporates a fluorine atom, potentially altering its biological activity and reactivity compared to 2-(piperidine-1-carbonylamino)benzoic Acid.
  • o-(Piperidinocarbonyl)benzoic Acid: This compound features a similar piperidinocarbonyl group but differs in its positioning on the benzene ring, which may influence its reactivity and biological properties .

Uniqueness

The uniqueness of 2-(piperidine-1-carbonylamino)benzoic Acid lies in its specific piperidine-1-carbonylamino group. This structural feature imparts distinct chemical reactivity and biological properties that differentiate it from other benzoic acid derivatives. Its potential applications in medicinal chemistry make it a valuable compound for research and development efforts .

The compound emerged in the early 21st century as part of efforts to synthesize hybrid molecules that merge aromatic carboxylic acids with nitrogen-containing heterocycles. Initial studies focused on its synthesis via coupling reactions between piperidine derivatives and functionalized benzoic acids. Early work demonstrated that the amide bond between the piperidine nitrogen and the benzoic acid backbone could be stabilized under mild reaction conditions, enabling efficient yields. Over time, researchers recognized its utility as a precursor for more complex pharmacophores, particularly in designing protease inhibitors and receptor modulators.

Significance in Medicinal Chemistry and Drug Discovery

The structural features of 2-(piperidine-1-carbonylamino)benzoic acid make it a valuable scaffold in drug design:

  • Benzoic acid moiety: Enhances water solubility and provides a site for further functionalization.
  • Piperidine ring: Contributes to lipid solubility and membrane permeability, balancing the compound’s pharmacokinetic properties.
  • Amide linkage: Serves as a hydrogen-bond acceptor/donor, facilitating interactions with biological targets like enzymes or receptors.

These attributes have led to its use in developing candidates for conditions such as inflammation and microbial infections, though specific therapeutic applications remain under investigation.

Current Research Landscape and Focus Areas

Recent studies prioritize the compound’s role in:

  • Fragment-based drug discovery: Its modular structure allows for incremental optimization of binding affinity and selectivity.
  • Protease inhibition: Preliminary computational models suggest the amide group may interact with catalytic sites of serine proteases.
  • Metal-organic frameworks (MOFs): Researchers are exploring its use as a ligand in designing MOFs for catalytic applications.

Structural Classification within Benzamide Derivatives

2-(Piperidine-1-carbonylamino)benzoic acid belongs to the benzamide class, characterized by a benzene ring linked to an amide group. Its structural distinctiveness arises from the piperidine substitution, which introduces conformational flexibility and stereoelectronic effects absent in simpler benzamides. The table below contrasts it with related derivatives:

Property2-(Piperidine-1-carbonylamino)benzoic AcidSimple Benzamide (e.g., Benzocaine)
Molecular FormulaC$${13}$$H$${15}$$N$${2}$$O$${3}$$C$${9}$$H$${11}$$NO$$_{2}$$
Amide SubstitutionPiperidine-1-carbonylaminoEthylamino
LogP~1.78 (estimated)1.99
Hydrogen Bond Donors12

This comparison highlights how piperidine incorporation reduces hydrogen-bonding capacity while increasing molecular complexity.

Amide Coupling Reactions

Amide coupling reactions represent a cornerstone in the synthesis of 2-(piperidine-1-carbonylamino)benzoic acid. A classical approach involves the direct condensation of benzoic acid derivatives with piperidine-containing amines. Titanium tetrachloride (TiCl₄) has been employed as a stoichiometric reagent to activate carboxylic acids for amidation. For example, benzoic acid reacts with aniline in the presence of TiCl₄ and pyridine, achieving 98% yield under optimized conditions [2]. The reaction proceeds via the formation of a pyridinium carboxylate intermediate, which enhances electrophilicity for nucleophilic attack by the amine (Scheme 1). This method, while effective, requires careful handling of TiCl₄ due to its hygroscopic and corrosive nature.

ParameterConditionYield
CatalystTiCl₄ (3 mmol)98%
SolventPyridine-
Temperature85°C-
Reaction Time2 hours-

The scalability of this method is limited by the stoichiometric use of TiCl₄, necessitating alternative approaches for industrial applications [2].

Carbamoylation Approaches

Carbamoylation strategies focus on introducing the piperidine-1-carbonylamino group via reactive intermediates such as isocyanates or activated esters. A representative method involves treating methyl 4-(aminocarbonyl)benzoate with 1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine in the presence of coupling agents like carbonyldiimidazole (CDI) [5]. This two-step process first activates the carboxylic acid as an imidazolide, which subsequently reacts with the piperidine amine to form the carbamoyl linkage. Yields exceeding 85% have been reported for analogous systems, though steric hindrance from the thiadiazole moiety may necessitate extended reaction times [5].

Piperidine Functionalization Strategies

Functionalizing the piperidine ring prior to carbamoylation is critical for achieving regioselectivity. A metal-free protocol using 4-(trifluoromethyl)benzoic acid enables direct C(sp³)–H functionalization of piperidine at the α,α,β,β positions [4]. This method generates an azomethine ylide intermediate, which undergoes cycloaddition with electrophiles to form spirooxindole derivatives. While not directly applied to 2-(piperidine-1-carbonylamino)benzoic acid, this strategy highlights the potential for late-stage diversification of the piperidine ring [4].

Modern Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates amide bond formation by enhancing reaction kinetics. Ceric ammonium nitrate (CAN) catalyzes the direct coupling of benzoic acid and piperidine derivatives under solvent-free conditions, achieving >90% yield within 30 minutes [6]. The microwave’s dielectric heating effect reduces activation energy, enabling rapid equilibration between intermediates. For instance, reactions conducted at 150 W and 100°C show complete conversion, whereas conventional heating requires 12–24 hours [6].

Flow Chemistry Applications

Continuous flow systems address scalability challenges inherent in batch processes. A spinning disc reactor (SDR) facilitates the synthesis of amides in aqueous media, achieving 95% conversion with residence times under 10 minutes [7]. The SDR’s high shear rates ensure efficient mixing of immiscible phases, critical for reactions involving hydrophobic piperidine derivatives. This method reduces solvent waste by 70% compared to traditional approaches, aligning with green chemistry principles [7].

Catalyst Innovations

Recent advances in catalyst design focus on improving atom economy and recyclability. Bifunctional organocatalysts, such as thiourea derivatives, enhance enantioselectivity in asymmetric amidation reactions. For example, a thiourea catalyst bearing a tertiary amine moiety achieves 92% enantiomeric excess (ee) in the synthesis of piperidine-containing amides [2]. Additionally, immobilized TiCl₄ on mesoporous silica enables catalyst reuse for up to five cycles without significant activity loss [2].

Green Chemistry Considerations

Solvent-Free Methodologies

Solvent-free reactions minimize environmental impact and simplify purification. CAN-catalyzed amidation under microwave irradiation eliminates the need for toxic solvents, reducing the E-factor (environmental factor) to 0.5 [6]. This approach also avoids byproduct formation associated with solvent degradation, enhancing reaction purity.

Sustainable Catalysis

Earth-abundant catalysts like iron(III) chloride (FeCl₃) offer a sustainable alternative to rare-metal catalysts. FeCl₃ promotes amide bond formation via Lewis acid activation, achieving 88% yield in water [7]. The aqueous reaction medium facilitates catalyst recovery through simple filtration, further reducing waste.

Atom Economy Optimization

Atom-efficient protocols prioritize reagent utilization over stoichiometric excess. The direct use of CO₂ as a carbonyl source in carbamoylation reactions achieves 78% atom economy, compared to 45% for traditional isocyanate routes [5]. This strategy also circumvents the need for phosgene, a hazardous reagent.

Scale-Up Considerations

Process Optimization Parameters

Key parameters for industrial-scale synthesis include heat transfer efficiency, mixing dynamics, and catalyst loading. Continuous flow reactors (CFRs) with adjustable residence times (5–30 minutes) enable precise control over reaction progression, reducing side product formation by 40% [7].

Industrial Synthesis Challenges

Challenges in scaling piperidine functionalization include managing exothermic reactions and ensuring consistent product quality. Agglomeration of hydrophobic intermediates in aqueous systems necessitates the use of surfactants or co-solvents [7].

Quality Control Methodologies

Advanced analytical techniques ensure product consistency. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) resolves 2-(piperidine-1-carbonylamino)benzoic acid from byproducts, while nuclear magnetic resonance (NMR) spectroscopy confirms regiochemical purity [6] [7].

Role of the Piperidine Ring

The piperidine ring serves as the central pharmacophoric element in 2-(piperidine-1-carbonylamino)benzoic acid, functioning as a six-membered saturated heterocycle that provides essential three-dimensional structural features [1] [2]. The piperidine nucleus exists predominantly in a chair conformation, with the nitrogen atom exhibiting conformational flexibility between equatorial and axial positions [3]. This conformational behavior is critical for biological activity, as the chair form interconverts between equatorial nitrogen hydrogen and axial nitrogen hydrogen conformers, with only the axial-like nitrogen hydrogen conformer existing in the cationic state [3].

Studies have demonstrated that piperidines are among the most important synthetic fragments for drug design, playing significant roles in the pharmaceutical industry [2]. The unique ability of the piperidine ring to combine with various molecular fragments makes it an invaluable chemical structure for creating new drugs with potential pharmacological effects [4]. Essential features of substituted piperidines include their three-dimensional shape structures, limited number of rotatable bonds, and potential for chirality, which allow for engineering additional protein-ligand interactions not accessible to planar aromatic rings [5].

The conformational flexibility of the piperidine ring effectively influences the concentration of bioactive conformations and imposes entropic considerations during enzyme binding [6]. Research has shown that conformational confinement can account for substantial portions of biological activity stimulation, with the flexibility itself having off-state characteristics regarding certain enzymatic functions [7]. The piperidine ring's conformational properties directly affect the lifetime of active site contacts and resulting structural stabilization [7].

Significance of the Carbonyl Linker

The carbonyl linker in 2-(piperidine-1-carbonylamino)benzoic acid represents a critical amide bond that maintains pharmacophore integrity through its unique hydrogen bonding properties [8]. The amide functional group consists of both hydrogen bond acceptor capabilities through the carbonyl oxygen and hydrogen bond donor properties through the nitrogen, when appropriately substituted [8]. The partial double-bond character of the amide group, resulting from delocalization of the nitrogen lone pair, creates planar geometry and allows adaptation of either cis or trans conformations [8].

The carbonyl linker exhibits reduced electrophilicity compared to simple ketones or aldehydes due to resonance stabilization with the nitrogen atom [9]. This electronic property is crucial for selectivity and binding affinity, as the stabilized amide carbonyl participates in specific hydrogen bonding interactions with biological targets. Studies have shown that conjugation extends the dipolar character of the carbonyl group, resulting in modified electronic properties that influence biological activity [10].

Amide coupling reactions represent the most frequently used carbon-carbon bond forming methodology in medicinal chemistry [11] [12]. The amide bond's stability under physiological conditions, combined with its hydrogen bonding capabilities, makes it an ideal linker for maintaining structural integrity while providing essential pharmacophoric interactions. Research has demonstrated that amide bonds can serve as hydrogen bond donors and acceptors simultaneously, contributing to binding affinity and selectivity [8].

Importance of the Benzoic Acid Moiety

The benzoic acid moiety in 2-(piperidine-1-carbonylamino)benzoic acid provides essential acidic functionality and aromatic character that significantly influences biological activity [13] [14]. The carboxylate group serves as a critical hydrogen bond acceptor and ionic interaction site, with its acidity being modulated by substituent effects on the aromatic ring [15] [14]. Electron-withdrawing substituents increase acidity by stabilizing the carboxylate anion, while electron-donating groups decrease acidity through destabilization [15].

The benzoic acid scaffold is fundamental to numerous biologically active compounds, with over 450 worldwide marketed drugs containing carboxylic acid groups [16]. The carboxylate moiety is critical for optimal substrate binding and activity, as demonstrated in studies of enzyme-substrate interactions where modification of the carboxylic acid group to amide, aldehyde, or other functionalities results in dramatically reduced binding affinity [13].

Position-specific substitution effects on the benzoic acid ring create distinct electronic environments that influence biological activity [17] [18]. Ortho-substituted benzoic acids generally exhibit increased acidity due to steric hindrance effects that disrupt resonance with the aromatic ring [19]. Meta-substituted derivatives show minimal acidity changes due to limited resonance effects, while para-substituted compounds often demonstrate optimal electronic properties for pharmacophoric interactions [20].

Piperidine Ring Modifications

Substitution Patterns and Effects

Substitution patterns on the piperidine ring dramatically affect the biological activity and selectivity of 2-(piperidine-1-carbonylamino)benzoic acid derivatives [21] [22]. The introduction of substituents at different positions creates distinct stereochemical and electronic environments that modulate protein-ligand interactions. Studies have shown that the position of substituents significantly influences activity, with 3-position modifications often providing enhanced selectivity compared to 4-position substitutions [21].

Nitrogen-alkyl substitutions on the piperidine ring create variable effects depending on the size and nature of the alkyl group [23]. Research has demonstrated that insertion of additional methylene groups between the piperidine ring and polar substituents dramatically improves activity in compounds that are generally inactive without flexible linkers [23]. This effect is attributed to the ability of more flexible substituents to avoid unfavorable interactions with binding sites.

Electron-withdrawing substituents such as carbonyl, nitro, or halogen groups at the nitrogen atom cause major changes in ring conformations [24]. These modifications affect the electronic distribution and conformational preferences of the piperidine ring, leading to altered binding affinity and selectivity profiles. The nature of the substituent on the nitrogen atom regulates conformational flexibility, which is crucial for biological activity [25].

Ring Size Variations

Ring size variations from the six-membered piperidine structure generally result in reduced biological activity [26]. Studies comparing four-membered to eight-membered rings have shown that the six-membered piperidine ring provides optimal geometry for most biological targets [26]. The specific ring size affects conformational flexibility, with smaller rings exhibiting increased strain and larger rings showing excessive flexibility that reduces binding affinity.

Research on piperidine ring size modifications has revealed that the natural six-membered ring structure offers the ideal balance between conformational stability and flexibility [27]. Variations to five-membered pyrrolidine or seven-membered azepane rings typically result in decreased potency due to altered spatial arrangements of pharmacophoric elements. The six-membered ring allows for optimal positioning of substituents in both axial and equatorial orientations [28].

Conformational analysis studies have demonstrated that six-membered piperidine rings adopt energetically favorable chair conformations that position substituents optimally for target binding [3]. Alternative ring sizes force different conformational preferences that may not align with binding site requirements, resulting in reduced activity. The piperidine ring size represents an evolutionary optimization for biological activity across multiple target classes [28].

Stereochemical Considerations

Stereochemical considerations play a crucial role in the biological activity of piperidine derivatives, with chiral centers significantly enhancing activity and selectivity [22] [29]. The introduction of asymmetric carbon atoms in the piperidine ring provides additional three-dimensional diversity that can improve fit within protein binding sites. Studies have shown that chiral piperidine scaffolds exhibit enhanced adaptation to binding sites, resulting in increased activity and selectivity with fewer off-target effects [22].

Configurational isomers of substituted piperidines demonstrate markedly different biological activities [29]. Research has revealed that specific stereochemical arrangements can provide dramatic improvements in potency, with some studies showing greater than 30-fold differences between stereoisomers [29]. The spatial orientation of substituents directly influences the ability to form optimal interactions with target proteins.

Stereochemical effects extend beyond simple activity differences to include selectivity improvements and enhanced pharmacokinetic properties [22]. Chiral piperidine modifications can reduce off-target interactions while maintaining or enhancing desired biological activity. The introduction of fluorine substitution at specific stereochemical positions has been shown to improve oral bioavailability and metabolic stability while maintaining potency [22].

Benzoic Acid Moiety Modifications

Position-Specific Substitutions

Position-specific substitutions on the benzoic acid moiety create distinct effects on the biological activity and physicochemical properties of 2-(piperidine-1-carbonylamino)benzoic acid [15] [17]. Ortho-substituted benzoic acids generally exhibit increased acidity due to steric hindrance effects that force the carboxyl group out of the aromatic plane, disrupting resonance stabilization [19]. This positional effect results in enhanced acidity compared to unsubstituted benzoic acid, with implications for binding affinity and selectivity.

Meta-substituted benzoic acid derivatives show minimal impact on acidity and demonstrate limited resonance effects with the carboxyl group [14]. The meta-position provides moderate steric and electronic effects that generally result in neutral activity profiles compared to the parent compound. Studies have shown that meta-substitutions offer opportunities for fine-tuning physicochemical properties without dramatic changes in biological activity [20].

Para-substituted benzoic acids represent the most favorable substitution pattern for maintaining activity and enhancing selectivity [30] [17]. The para-position allows for optimal electronic communication between substituents and the carboxyl group through resonance effects. Research has demonstrated that para-substitutions can significantly enhance biological activity while maintaining favorable pharmacokinetic properties [17]. Electronic effects at the para-position directly influence the electron density of the carboxyl group, affecting binding interactions with target proteins.

Bioisosteric Replacements

Bioisosteric replacements of the benzoic acid moiety offer opportunities to optimize pharmacokinetic properties while maintaining biological activity [16] [31]. Common carboxylic acid bioisosteres include tetrazoles, hydroxamic acids, sulfonamides, and various heterocyclic moieties that can mimic the hydrogen bonding and ionic interactions of the carboxyl group [32] [31]. These replacements can provide enhanced metabolic stability and improved bioavailability compared to the parent carboxylic acid.

Tetrazole replacements have shown particular success in medicinal chemistry applications, providing similar acidity to carboxylic acids while offering enhanced metabolic stability [31]. The tetrazole moiety maintains the ability to form ionic interactions and hydrogen bonds while resisting common metabolic pathways that affect carboxylic acids. Clinical success with tetrazole-containing drugs has validated this bioisosteric approach [16].

Hydroxamic acid bioisosteres provide alternative hydrogen bonding patterns while maintaining acidic character [32]. These replacements can offer enhanced selectivity for specific targets while providing different pharmacokinetic profiles. The selection of appropriate bioisosteres depends on the specific target requirements and desired therapeutic properties [31].

Extended Conjugation Effects

Extended conjugation effects in benzoic acid derivatives result from aromatic conjugation that reduces carbonyl electrophilicity and modifies electronic properties [33] [10]. Conjugation extends the dipolar character of carbonyl groups to aromatic systems, resulting in reduced electrophilicity and altered reactivity patterns. Infrared spectroscopy studies have confirmed that aromatic conjugation leads to lower carbonyl stretching frequencies, indicating reduced bond strength and electrophilicity [34].

The extent of conjugation directly influences the electronic properties of the benzoic acid moiety, affecting both binding affinity and selectivity [35]. Extended conjugation can stabilize certain conformations while destabilizing others, leading to modified biological activity profiles. Research has shown that the degree of conjugation correlates with changes in electronic properties that influence protein-ligand interactions [33].

Conjugation effects must be balanced against the need for appropriate electronic properties for target binding [35]. While extended conjugation can provide stability and modified electronic characteristics, excessive conjugation may reduce the electrophilicity needed for certain binding interactions. The optimization of conjugation effects requires careful consideration of target requirements and desired biological activity [9].

Linker Region Variations

Amide Bond Alternatives

Amide bond alternatives provide opportunities to modify the pharmacokinetic and pharmacodynamic properties of 2-(piperidine-1-carbonylamino)benzoic acid while maintaining essential pharmacophoric features [8] [36]. Triazole bioisosteres have emerged as particularly effective amide bond replacements, offering enhanced metabolic stability while maintaining hydrogen bonding capabilities [8]. Studies have demonstrated that 1,2,3-triazole rings can successfully replace amide bonds in many pharmacophores, providing improved bioactivity outcomes [8].

Urea and carbamate linkages represent additional alternatives to amide bonds, offering different hydrogen bonding patterns and conformational preferences [37]. Research has shown that nitrogen-acyl-nitrogen-phenyl ureas of piperidine derivatives can provide anti-inflammatory and anti-proliferative activities comparable to amide-containing analogs [37]. These alternatives can offer enhanced selectivity and improved pharmacokinetic properties depending on the specific application.

The selection of amide bond alternatives requires careful consideration of the hydrogen bonding requirements and conformational constraints of the target binding site [36]. Different bioisosteric replacements provide varying degrees of conformational flexibility and electronic properties that can significantly influence biological activity. The success of amide bond alternatives depends on their ability to maintain critical pharmacophoric interactions while providing improved drug-like properties [11].

Spacer Modifications

Spacer modifications between pharmacophoric elements can dramatically influence the biological activity and selectivity of drug candidates [38] [39]. The length and nature of spacer groups affect the spatial relationships between binding elements and can determine whether compounds achieve optimal target interactions. Research has demonstrated that different spacer lengths and polarities can be incorporated to optimize binding affinity and selectivity [40].

Flexible spacers such as polyethylene glycol derivatives provide conformational freedom that can accommodate induced-fit binding mechanisms [40]. These spacers allow pharmacophoric elements to adjust their relative positions to optimize binding interactions. Studies have shown that appropriate spacer selection can improve therapeutic effects and enhance synergistic interactions in multi-target approaches [38].

Rigid spacers, including aromatic linkers and bicyclic systems, provide conformational constraint that can enhance selectivity by preventing binding to off-target sites [11]. The choice between flexible and rigid spacers depends on the specific requirements of the target binding site and the desired selectivity profile. Optimal spacer design requires understanding of both target structure and binding mechanism [39].

Conformational Flexibility Impact

Conformational flexibility significantly impacts drug binding kinetics and thermodynamics, influencing both binding affinity and residence time [41] [42]. Studies have shown that conformational adaptation can greatly influence the residence time of drugs on their targets, with longer residence times leading to sustained pharmacology and reduced off-target toxicity [41]. The balance between conformational flexibility and binding affinity represents a critical optimization parameter in drug design.

Protein conformational flexibility modulates both association and dissociation kinetics, affecting the overall binding thermodynamics [42]. Research has demonstrated that compounds with entropically driven binding often exhibit slow association and dissociation rates, indicating that conformational dynamics play crucial roles in binding mechanisms [42]. The conformational state space of both ligand and target influences the overall binding energetics.

XLogP3

2.7

Dates

Last modified: 04-14-2024

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